

A Technical Guide to Amino-PEG11-acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Amino-PEG11-acid

Cat. No.: B8099031

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For researchers, scientists, and professionals in drug development, **Amino-PEG11-acid** and its derivatives are pivotal tools in the construction of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its chemical properties, supplier information, and detailed protocols for its use.

While "**Amino-PEG11-acid**" is a commonly used name, the readily available and stable precursor is the Fmoc-protected version, Fmoc-NH-PEG11-CH₂COOH. This guide will focus on this precursor, providing the necessary information to deprotect and utilize the resulting **Amino-PEG11-acid** in experimental workflows.

Core Properties and Identification

The most common commercially available form of this linker is protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the amine terminus. This protecting group ensures stability during storage and allows for selective deprotection when the free amine is required for conjugation.

Property	Value
Chemical Name	1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-4-azanonatriacontan-39-oic acid
Synonyms	Fmoc-NH-PEG11-CH ₂ COOH, Fmoc-PEG11-acetic acid
CAS Number	2629308-66-1
Molecular Formula	C ₃₉ H ₅₉ NO ₁₅
Molecular Weight	781.89 g/mol
Appearance	Viscous liquid or oil
Purity	Typically ≥95%
Storage Conditions	Store at -20°C for long-term stability.

Commercial Suppliers

A variety of chemical suppliers offer Fmoc-NH-PEG11-CH₂COOH. Researchers can source this compound from the following vendors, among others:

- BroadPharm
- MedKoo Biosciences
- Biopharma PEG
- ChemScene
- Ambeed
- Chem-Impex

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Experimental Protocols

The utility of Fmoc-NH-PEG11-CH₂COOH lies in its bifunctional nature. The terminal carboxylic acid can be activated for coupling, while the Fmoc-protected amine can be deprotected to reveal a primary amine for subsequent reactions.

Fmoc Deprotection to Yield Amino-PEG11-acid

Objective: To remove the Fmoc protecting group from Fmoc-NH-PEG11-CH₂COOH to generate the free amine of **Amino-PEG11-acid**.

Materials:

- Fmoc-NH-PEG11-CH₂COOH
- Piperidine
- N,N-Dimethylformamide (DMF)

Protocol:

- Dissolve Fmoc-NH-PEG11-CH₂COOH in DMF.
- Prepare a 20% (v/v) solution of piperidine in DMF.
- Add the 20% piperidine solution to the solution of the Fmoc-protected PEG linker.
- Allow the reaction to proceed at room temperature for 10-30 minutes.
- Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
- Upon completion, the solvent and excess piperidine can be removed under reduced pressure. The resulting **Amino-PEG11-acid** can often be used in the next step without further purification, or it can be purified by standard chromatographic methods if necessary.

Amide Coupling of Amino-PEG11-acid to a Target Molecule

Objective: To conjugate the carboxylic acid terminus of the deprotected **Amino-PEG11-acid** to a primary amine on a target molecule.

Materials:

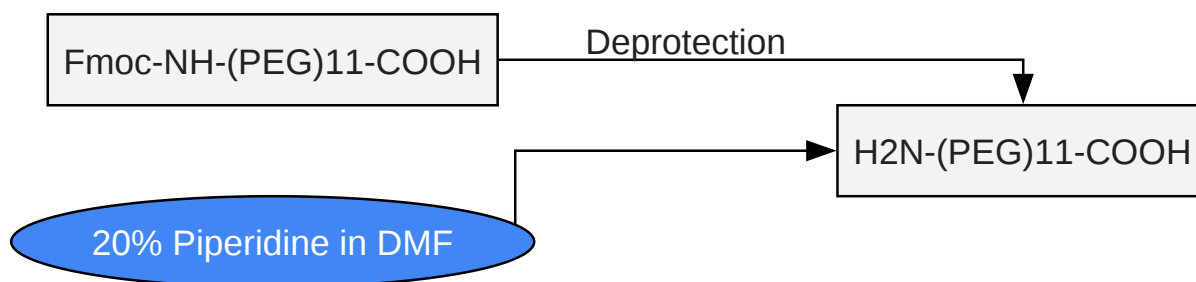
- **Amino-PEG11-acid** (generated from the deprotection of Fmoc-NH-PEG11-CH₂COOH)
- Target molecule with a primary amine
- Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Anhydrous DMF or other suitable aprotic solvent
- Tertiary amine base such as DIPEA (N,N-Diisopropylethylamine)

Protocol:

- Dissolve the amine-containing target molecule in anhydrous DMF.
- In a separate flask, dissolve **Amino-PEG11-acid**, EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. Allow the activation to proceed for 15-30 minutes at room temperature.
- Add the activated **Amino-PEG11-acid** solution to the solution of the target molecule.
- Add DIPEA (2-3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.
- Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product. Purification is typically performed by column chromatography or preparative HPLC.

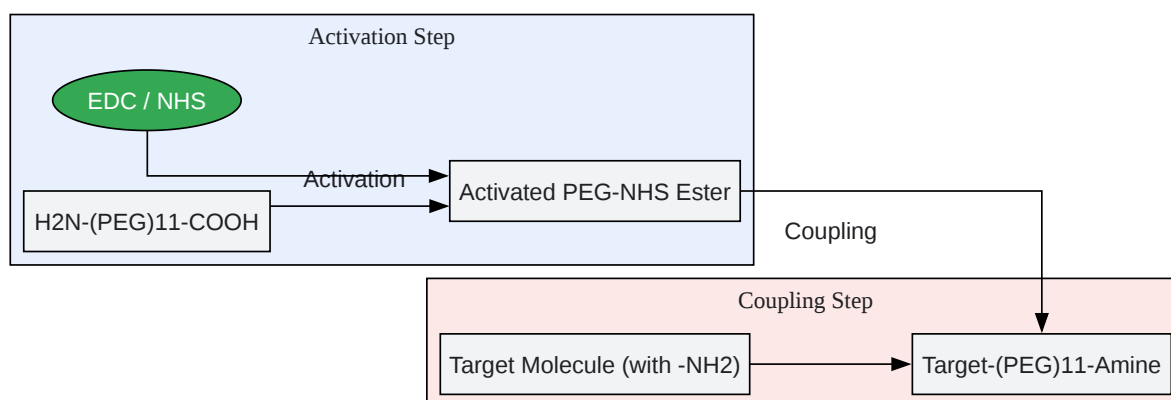
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in utilizing **Amino-PEG11-acid**.



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Fmoc Deprotection Workflow



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Amide Coupling Workflow

This technical guide provides a foundational understanding of **Amino-PEG11-acid**, its commercially available precursor, and its application in bioconjugation. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's documentation for the most accurate and up-to-date product information.

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